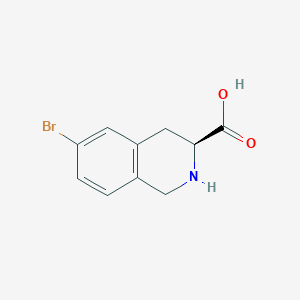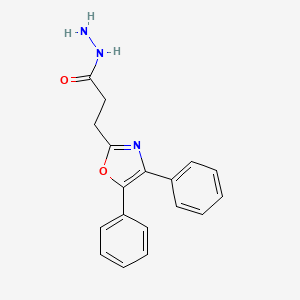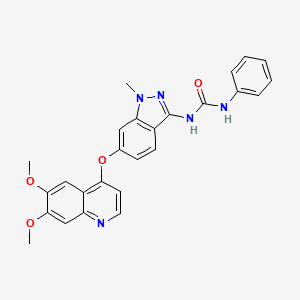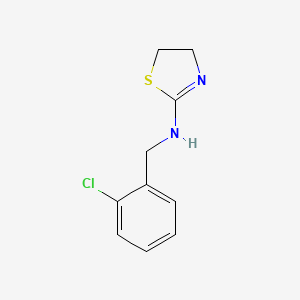![molecular formula C21H32ClNO6 B13898716 3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)
3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride, dihydrate is a synthetic opioid agonist-antagonist analgesic belonging to the phenanthrene series. It is chemically related to both the widely used opioid antagonist, naloxone, and the potent opioid analgesic, oxymorphone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride involves several steps, including the formation of the morphinan backbone and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its dihydrate form .
化学反应分析
Types of Reactions
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce different substituents on the morphinan backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various analogs and derivatives of the parent compound, each with potentially different pharmacological properties .
科学研究应用
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride has a wide range of scientific research applications:
作用机制
The compound exerts its effects by acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors . This dual action results in potent analgesic effects with a lower risk of respiratory depression compared to pure mu agonists . The molecular targets include the opioid receptors in the central nervous system, where the compound modulates pain perception and response .
相似化合物的比较
Similar Compounds
Naloxone: An opioid antagonist used to reverse opioid overdose.
Oxymorphone: A potent opioid analgesic used for severe pain management.
Butorphanol: Another mixed agonist-antagonist opioid used for pain relief.
Uniqueness
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride is unique due to its balanced agonist-antagonist profile, which provides effective pain relief with a reduced risk of side effects such as respiratory depression and addiction . This makes it a valuable option in pain management, particularly in settings where the risk of opioid abuse is a concern .
属性
分子式 |
C21H32ClNO6 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC 名称 |
3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH.2H2O/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12;;;/h4-5,12,15-16,19,23-25H,1-3,6-11H2;1H;2*1H2 |
InChI 键 |
RNHFGPXTKSIENU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.O.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B13898645.png)

![3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine](/img/structure/B13898656.png)
![2-benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B13898664.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-{(1R)-3-methyl-1-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-D-leucinamide](/img/structure/B13898686.png)

![7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine](/img/structure/B13898701.png)
![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)




